9H-purin-6-amine,9-methyl-n-(phenylmethyl)-
Overview
Description
9H-purin-6-amine,9-methyl-n-(phenylmethyl)- is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- typically involves the alkylation of 9H-purin-6-amine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9H-purin-6-amine,9-methyl-n-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-9-methyl-9H-purin-6-one, while reduction could produce 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- derivatives with altered functional groups .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as a research tool in chemical and biological studies.
Mechanism of Action
The mechanism of action of 9H-purin-6-amine,9-methyl-n-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of viral replication, cancer cell growth, and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-9H-purin-6-amine: Similar structure but lacks the methyl group at the 9-position.
6-Benzylaminopurine: A cytokinin used in plant growth regulation.
N,N-dimethyl-9-(phenylmethyl)-9H-purin-6-amine: A derivative with dimethyl groups instead of a single methyl group
Uniqueness
9H-purin-6-amine,9-methyl-n-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the methyl group at the 9-position enhances its interaction with molecular targets, making it a more potent compound in certain applications.
Properties
IUPAC Name |
N-benzyl-9-methylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18-9-17-11-12(15-8-16-13(11)18)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWMKWQCRJJMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280054 | |
Record name | N-benzyl-9-methylpurin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-16-4 | |
Record name | NSC15191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-9-methylpurin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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